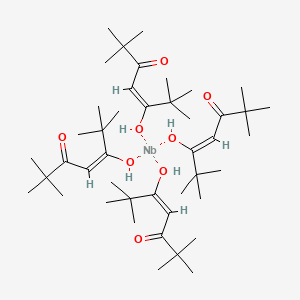

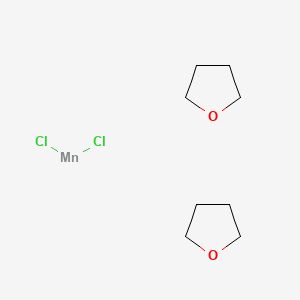

![molecular formula C13H8F3IO3S B1514204 Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B1514204.png)

Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

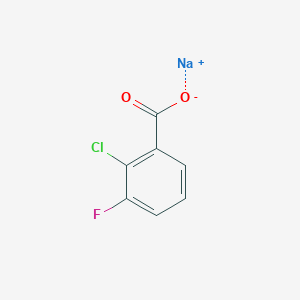

Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is a hypervalent iodine compound with the molecular formula C₁₃H₈F₃IO₃S and a molecular weight of 428.17 g/mol . This compound is known for its unique chemical properties and structural diversity, making it a valuable reagent in organic synthesis and various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate can be synthesized through the anodic oxidation of iodobiaryls in a simple undivided electrolysis cell using a solvent mixture of acetonitrile and hexafluoroisopropanol with trifluoromethanesulfonic acid . This method is efficient and does not require additional chemical oxidants, resulting in minimal chemical waste . The reaction can be scaled up to produce more than four grams of the compound in less than three hours .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as laboratory methods, with a focus on scalability and efficiency. The use of electrochemical synthesis allows for the production of large quantities of the compound with high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can act as an oxidizing agent in organic synthesis.

Substitution: It participates in electrophilic substitution reactions, where it serves as an arylating agent for a wide range of nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include trifluoromethanesulfonic acid, acetonitrile, and hexafluoroisopropanol . The reactions are typically carried out under acidic conditions, although some neutral or basic conditions have also been developed .

Major Products Formed

The major products formed from reactions involving this compound include various arylated compounds and polycyclic heterocyclic and carbocyclic compounds .

Aplicaciones Científicas De Investigación

Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate has a wide range of scientific research applications, including:

Organic Synthesis: It is used as an oxidizing agent and an arylating agent in various organic synthesis reactions.

Photopolymerization: The compound serves as a photosensitizer in photopolymerization processes.

Electrophilic Group Transfer Reactions: It is employed in metal-catalyzed and metal-free cross-coupling reactions.

Medical and Pharmaceutical Applications:

Mecanismo De Acción

The mechanism of action of dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate involves its role as an electrophilic arylating agent. The compound’s high electrophilicity and the superior leaving group ability of iodoarenes enable it to efficiently transfer aryl groups to various nucleophiles . This property makes it a valuable reagent in organic synthesis and other chemical processes .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate include other diaryliodonium salts, such as:

- Diphenyleneiodonium trifluoromethanesulfonate

- 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate

Uniqueness

This compound is unique due to its high electrophilicity and the ability to act as an efficient arylating agent. Its structural diversity and stability under various reaction conditions make it a versatile reagent in organic synthesis and other scientific research applications .

Propiedades

Fórmula molecular |

C13H8F3IO3S |

|---|---|

Peso molecular |

428.17 g/mol |

Nombre IUPAC |

8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;trifluoromethanesulfonate |

InChI |

InChI=1S/C12H8I.CHF3O3S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |

Clave InChI |

HATWJVPOUUOKSM-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.C(F)(F)(F)S(=O)(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

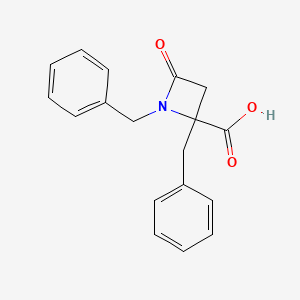

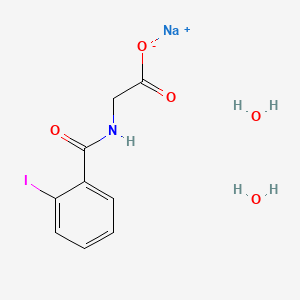

![6-(2-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B1514169.png)

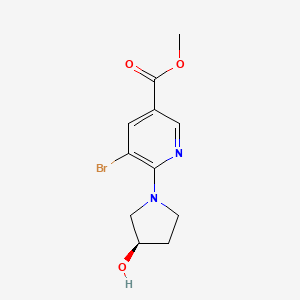

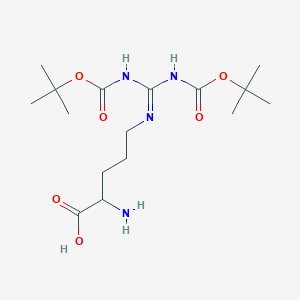

![2-((S)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoic acid](/img/structure/B1514235.png)

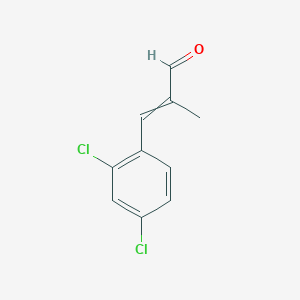

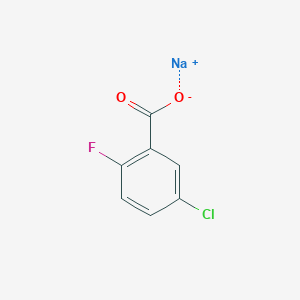

![Chloro[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B1514175.png)